molecular formula C13H12ClFN2O2 B13682813 ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13682813
M. Wt: 282.70 g/mol
InChI Key: DCTAIDRPLUNCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12ClFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)8-4-5-10(15)9(14)6-8/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

DCTAIDRPLUNCLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.